6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide
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Overview
Description
6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a naphthalene ring, a sulfonamide group, and a piperidine ring with multiple methyl substitutions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through the conjugate addition of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the piperidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Naphthalene Ring Substitution: The final step involves the substitution of the naphthalene ring with the sulfonamide-piperidine derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Oxone in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide is used in several scientific research fields:
Mechanism of Action
The mechanism of action of 6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the substrate and binding to the active site, thereby blocking the enzyme’s function . The piperidine ring enhances the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,6,6-tetramethylpiperidine
- N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
- 4-methacrylamido-2,2,6,6-tetramethylpiperidine
Uniqueness
6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide is unique due to its combination of a naphthalene ring, a sulfonamide group, and a highly substituted piperidine ring. This structure provides enhanced stability, reactivity, and binding affinity compared to similar compounds .
Properties
IUPAC Name |
6-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2S/c1-14-6-7-16-11-18(9-8-15(16)10-14)25(23,24)21-17-12-19(2,3)22-20(4,5)13-17/h6-11,17,21-22H,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQQLSRCMACRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3CC(NC(C3)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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